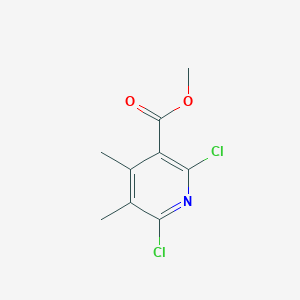

Methyl 2,6-dichloro-4,5-dimethylnicotinate

Description

Methyl 2,6-dichloro-4,5-dimethylnicotinate is a substituted nicotinic acid derivative with a pyridine core. The compound features chlorine atoms at the 2- and 6-positions, methyl groups at the 4- and 5-positions, and a methyl ester at the 3-position.

Properties

Molecular Formula |

C9H9Cl2NO2 |

|---|---|

Molecular Weight |

234.08 g/mol |

IUPAC Name |

methyl 2,6-dichloro-4,5-dimethylpyridine-3-carboxylate |

InChI |

InChI=1S/C9H9Cl2NO2/c1-4-5(2)7(10)12-8(11)6(4)9(13)14-3/h1-3H3 |

InChI Key |

ZVOXQRXUBCFHHV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC(=C1C(=O)OC)Cl)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,6-dichloro-4,5-dimethylnicotinate can be synthesized through several methods. One common method involves the reaction of 2,6-dichloro-4,5-dimethylnicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of methyl 2,6-dichloro-4,5-dimethylnicotinate may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dichloro-4,5-dimethylnicotinate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes.

Reduction: The compound can be reduced to remove the chlorine atoms or to convert the ester group to an alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted nicotinates.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or dechlorinated products.

Scientific Research Applications

Synthesis Reaction Example

| Reactants | Conditions | Yield |

|---|---|---|

| 2,6-Dichloro-4-methyl-nicotinic acid | Potassium carbonate in DMF at room temperature | 99% |

Biological Activities

The biological activity of methyl 2,6-dichloro-4,5-dimethylnicotinate is primarily linked to its structural similarity to nicotinic acid derivatives. Research indicates that this compound may exhibit various pharmacological properties:

- Nicotinic Receptor Interaction : Studies have shown that it can bind to nicotinic acetylcholine receptors, which are crucial in neurotransmission and have implications in neurodegenerative diseases .

- Antitumor Activity : Preliminary investigations suggest potential antitumor effects, making it a candidate for cancer research .

- Antiviral Properties : The compound may also demonstrate antiviral activities against specific pathogens .

Applications in Drug Discovery

Methyl 2,6-dichloro-4,5-dimethylnicotinate serves as a valuable scaffold in medicinal chemistry for developing new therapeutic agents. Its unique structure allows researchers to explore modifications that enhance biological activity or reduce toxicity.

Case Studies

- Neuroprotective Agents : A study focused on the compound's ability to protect neurons from oxidative stress demonstrated its potential as a neuroprotective agent in models of neurodegeneration .

- Anticancer Research : Another investigation evaluated its efficacy against various cancer cell lines, revealing promising results that warrant further exploration in clinical settings .

Agricultural Applications

In addition to its pharmaceutical potential, methyl 2,6-dichloro-4,5-dimethylnicotinate may find applications in agriculture as a pesticide or herbicide due to its biological activity against certain pests and pathogens.

Potential Benefits

- Targeted Action : Its specific interaction with biological targets could lead to more effective pest control strategies with minimal environmental impact.

- Resistance Management : Utilizing compounds with unique mechanisms of action can help manage resistance in agricultural systems.

Mechanism of Action

The mechanism of action of methyl 2,6-dichloro-4,5-dimethylnicotinate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. The presence of chlorine atoms and methyl groups on the pyridine ring can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The position of chlorine and methyl groups on the pyridine ring significantly impacts physical and chemical properties. Key comparisons include:

Methyl 4,6-Dichloronicotinate (CAS 65973-52-6)

- Molecular Formula: C₇H₅Cl₂NO₂

- Molecular Weight : 206.02 g/mol

- Properties: Solid at room temperature, with lower molecular weight and steric hindrance compared to the target compound.

6-Methylnicotinic Acid (CAS 3222-47-7)

- Molecular Formula: C₇H₇NO₂

- Molecular Weight : 137.13 g/mol

- Substituents : Methyl at 6-position; carboxylic acid group at 3-position.

- Properties : High melting point (214–215°C) due to hydrogen bonding capacity. The carboxylic acid group enhances polarity, contrasting with the ester functionality in the target compound .

3,6-Dichloro-4,5-dimethylpyridazine (CAS 56704-30-4)

- Molecular Formula : C₆H₆Cl₂N₂

- Molecular Weight : 201.05 g/mol

- Substituents : Chlorine at 3- and 6-positions; methyl groups at 4- and 5-positions on a pyridazine ring.

- Properties : The pyridazine core (two nitrogen atoms in adjacent positions) alters electronic properties compared to pyridine derivatives. This structural difference may influence applications in coordination chemistry or as a ligand .

Structural and Functional Group Comparison Table

| Compound Name | Molecular Formula | Molecular Weight | Substituents | CAS Number | Key Properties |

|---|---|---|---|---|---|

| Methyl 2,6-dichloro-4,5-dimethylnicotinate | C₉H₉Cl₂NO₂ | ~233.07 | Cl: 2,6; CH₃: 4,5 | Not available | Ester group enhances lipophilicity |

| Methyl 4,6-dichloronicotinate | C₇H₅Cl₂NO₂ | 206.02 | Cl: 4,6 | 65973-52-6 | Solid; lower steric hindrance |

| 6-Methylnicotinic acid | C₇H₇NO₂ | 137.13 | CH₃: 6; COOH at 3 | 3222-47-7 | High mp (214–215°C); polar |

| 3,6-Dichloro-4,5-dimethylpyridazine | C₆H₆Cl₂N₂ | 201.05 | Cl: 3,6; CH₃: 4,5 (pyridazine) | 56704-30-4 | Pyridazine core; distinct electronics |

Key Research Findings

Substituent Effects on Reactivity: Chlorine at the 2- and 6-positions (ortho to the ester group) in the target compound may increase electrophilicity at the pyridine ring, favoring nucleophilic substitution reactions compared to 4,6-dichloro isomers .

Application Implications: Dichloronicotinate esters are intermediates in synthesizing herbicides (e.g., imidazolinones). The 2,6-dichloro substitution pattern may enhance herbicidal activity compared to other isomers . Pyridazine derivatives (e.g., 3,6-dichloro-4,5-dimethylpyridazine) are explored in metal-organic frameworks (MOFs) due to their nitrogen-rich structure, whereas nicotinate esters are more common in pharmaceutical scaffolds .

Biological Activity

Methyl 2,6-dichloro-4,5-dimethylnicotinate (MDCM) is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

MDCM is a derivative of nicotinic acid and can be synthesized through various methods involving chlorination and methylation processes. The general synthetic route involves the reaction of 2,6-dichloronicotinic acid with methanol in the presence of a catalyst. This method has been optimized to yield high purity and yield of the compound.

Biological Activity

1. Anticholinergic Properties:

MDCM has been studied for its interaction with muscarinic acetylcholine receptors (mAChRs). These receptors are crucial in mediating various physiological responses in the central and peripheral nervous systems. MDCM acts as a positive allosteric modulator at specific mAChR subtypes, particularly M4 receptors, which are implicated in cognitive functions and neurodegenerative diseases such as Alzheimer's disease .

2. Neuroprotective Effects:

Research indicates that MDCM may exhibit neuroprotective effects by enhancing cholinergic signaling in the brain. This is particularly beneficial in conditions characterized by cholinergic deficits. In preclinical models, MDCM demonstrated an ability to reverse cognitive deficits associated with hyperdopaminergic states .

3. Anti-inflammatory Activity:

Recent studies have suggested that MDCM possesses anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which may contribute to its therapeutic potential in treating inflammatory conditions .

The mechanism by which MDCM exerts its biological effects involves modulation of receptor activity rather than direct agonism or antagonism. By binding to allosteric sites on mAChRs, MDCM can enhance the receptor's responsiveness to acetylcholine without directly activating the receptor itself. This selective modulation may lead to reduced side effects compared to traditional agonists.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticholinergic | Positive allosteric modulation at M4 | |

| Neuroprotective | Reversal of cognitive deficits | |

| Anti-inflammatory | Inhibition of cytokine production |

Case Study: Neuroprotective Effects in Alzheimer's Models

In a study published in a peer-reviewed journal, MDCM was administered to transgenic mouse models exhibiting Alzheimer's-like symptoms. The results indicated significant improvements in memory retention and learning capabilities compared to control groups. The study highlighted the potential for MDCM as a therapeutic agent targeting cholinergic dysfunction in neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.